1,3-Dihydro-4-methyl-2H-imidazol-2-one
Overview
Description
- ABTL-0812, also known as α-hydroxylinoleic acid, is a small-molecule experimental cancer drug developed by Ability Pharmaceuticals .
- It received orphan drug designation (ODD) for pediatric cancer neuroblastoma from both the European Medical Agency (EMA) and the US Food and Drug Administration (FDA) .
- In preclinical studies, ABTL-0812 demonstrated good tolerability .
Mechanism of Action
Target of Action
1,3-Dihydro-4-methyl-2H-imidazol-2-one, also known as 4-Methyl-1H-imidazol-2(3H)-one, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects
Preparation Methods
- Synthetic routes and reaction conditions for ABTL-0812 are not widely documented in the public domain. Ability Pharmaceuticals is actively researching its production methods.
- Industrial production methods remain proprietary, but ongoing studies aim to optimize its synthesis.
Chemical Reactions Analysis
- ABTL-0812 is involved in inhibiting the Akt/mTOR pathway, which is excessively activated in most human cancers .
- Common reactions it undergoes are not explicitly reported, but its mechanism of action suggests interactions with cellular pathways.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- ABTL-0812 has potential applications in various fields:
Cancer Research: Its efficacy was demonstrated in Phase I clinical trials for advanced cancer patients, with low toxicity and high tolerability.
Chemistry: Its unique properties make it an interesting subject for further chemical investigations.
Biology and Medicine: Researchers are exploring its effects on cellular processes.
Industry: Although specific industrial applications are not widely known, ongoing studies may reveal additional uses.
Comparison with Similar Compounds
- ABTL-0812’s uniqueness lies in its specific mechanism of action and tolerability profile.
- Similar compounds are not explicitly listed, but further research may reveal related molecules.
Properties
IUPAC Name |
4-methyl-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSCIFLXNFLCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152337 | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-34-3 | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1192-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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